Bumadizone, chemically known as Butylmalonic acid mono-(1,2-diphenylhydrazide) calcium, is a non-steroidal anti-inflammatory drug (NSAID) []. Structurally similar to Phenylbutazone, it belongs to the pyrazolone class of NSAIDs []. Bumadizone has been the subject of various scientific studies aiming to understand its properties and potential applications beyond its historical use as an anti-inflammatory agent.
Future Directions
Targeted Drug Delivery: Investigating novel drug delivery systems for Bumadizone, such as colon-targeted formulations [, , ], could enhance its therapeutic efficacy and minimize potential adverse effects.
Related Compounds
Phenylbutazone
Relevance: Phenylbutazone is a major metabolite of Bumadizone. [, , ] Several studies investigated the comparative plasma levels of both compounds, indicating their close metabolic relationship. [, ] Research also examined the adsorption of both compounds onto antacids, suggesting potential drug interactions. []
Oxyphenbutazone
Relevance: Oxyphenbutazone is a key metabolite of Bumadizone. [, , , ] Studies compared the efficacy and compatibility of bumadizone with oxyphenbutazone in treating ankylosing spondylitis and rheumatoid diseases. [, ] This suggests similarities in their therapeutic targets and potential for comparative clinical applications.
Butylmalonic acid mono (1-phenylhydrazide)
Relevance: This compound structurally resembles Bumadizone and exhibits inhibitory effects on prostaglandin production, a key mechanism for NSAID activity. [] This suggests potential shared pharmacophoric features between the two compounds.
Mofebutazone
Relevance: Although Mofebutazone itself did not inhibit prostaglandin release in a study, its structural similarity to Bumadizone and its metabolite's activity suggest potential overlap in their mechanisms of action. []
4-OH-mofebutazone
Relevance: Similar to its parent compound, 4-OH-mofebutazone, despite structural similarities with Bumadizone, did not inhibit prostaglandin release. [] This finding highlights that subtle structural differences can significantly impact biological activity within this class of compounds.
Antipyrine
Relevance: Although structurally distinct from Bumadizone, Antipyrine demonstrated an inhibitory effect on prostaglandin release and stimulated leukotriene C4 production. [] This suggests that while both compounds share anti-inflammatory properties, their precise mechanisms of action might differ.
Isopropylaminophenazone
Relevance: Similar to antipyrine, Isopropylaminophenazone, despite structural differences from Bumadizone, inhibited prostaglandin release and increased leukotriene C4 production. [] This further supports the notion of shared anti-inflammatory properties but potential differences in their specific mechanisms of action compared to bumadizone.
Metamizol
Relevance: Metamizol, while structurally different from Bumadizone, also exhibited an inhibitory effect on prostaglandin release and stimulated leukotriene C4 production. [] This suggests potential commonalities in their downstream inflammatory pathways despite structural variations.
4-Methylaminophenazone
Relevance: 4-Methylaminophenazone, a metabolite of metamizol, also showed inhibitory effects on prostaglandin release, like its parent compound and other related pyrazolones, including bumadizone. [] This further emphasizes the potential for shared metabolic pathways and pharmacological targets within this class of drugs.
4-Aminophenazone
Relevance: 4-Aminophenazone, similar to other metamizol metabolites, demonstrated an inhibitory effect on prostaglandin release, highlighting potential similarities in their modes of action compared to bumadizone. []
Acetyl- and formylaminophenazone
Relevance: Unlike the active metabolites of metamizol, Acetyl- and formylaminophenazone did not affect arachidonic acid metabolism. [] This difference underscores the importance of specific structural features in dictating the pharmacological activity of pyrazolone derivatives, even when they are closely related metabolites.
Source and Classification
Bumadizone's chemical identity is defined by its IUPAC name, which reflects its complex structure. It is synthesized from butylmalonic acid and 1,2-diphenylhydrazine through formal condensation reactions. The compound's CAS number is 3583-64-0, which is used for identification in chemical databases. Bumadizone is classified under the category of NSAIDs due to its mechanism of action and therapeutic applications.
Synthesis Analysis
The synthesis of Bumadizone involves several key steps:
Starting Materials: The primary starting materials are butylmalonic acid and 1,2-diphenylhydrazine.
Reaction Mechanism: The synthesis begins with the formal condensation of one carboxylic group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine. This reaction typically occurs under controlled temperature and pH conditions to optimize yield.
Purification: Following synthesis, Bumadizone is purified through recrystallization methods to achieve pharmaceutical-grade purity suitable for research and clinical applications.
Industrial Scale: For large-scale production, optimized reaction conditions are employed to ensure high yield and purity, including quality control measures that adhere to pharmaceutical standards.
Molecular Structure Analysis
Bumadizone's molecular structure can be described as follows:
Molecular Formula: C16H17N3O2
Molecular Weight: Approximately 283.32 g/mol
Structural Features: The compound features a hydrazine moiety linked to a phenyl group, contributing to its biological activity. The presence of carboxylic acid groups enhances its solubility and reactivity.
Structural Data
Bonding: The molecule exhibits typical covalent bonding patterns found in organic compounds, including C-N bonds in the hydrazine structure.
Geometric Configuration: The spatial arrangement of atoms allows for interactions with biological targets such as enzymes involved in inflammation.
Chemical Reactions Analysis
Bumadizone participates in various chemical reactions:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert Bumadizone into corresponding alcohol derivatives using lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The phenyl rings in Bumadizone can undergo electrophilic or nucleophilic substitution reactions with halogenating agents like chlorine or bromine under catalytic conditions.
Reaction Conditions
Oxidation Conditions: Typically conducted in acidic media to facilitate the reaction.
Reduction Conditions: Anhydrous conditions are preferred to avoid side reactions.
Substitution Conditions: Requires a catalyst to promote the reaction effectively.
Mechanism of Action
Bumadizone exerts its pharmacological effects primarily through:
Inhibition of Cyclooxygenase Enzymes: By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), Bumadizone reduces the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Impact on Cellular Processes: The compound influences various cellular signaling pathways, affecting gene expression related to inflammatory responses.
Pharmacokinetics
Studies indicate that Bumadizone demonstrates a zero-order release profile when formulated into microspheres for colon targeting, achieving significant drug release within specified time frames.
Physical and Chemical Properties Analysis
Bumadizone exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white crystalline powder.
Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Relevant Data
Melting Point: Approximately 140–145 °C
pH Stability Range: Functional within a pH range conducive to maintaining its chemical integrity during formulation processes.
Applications
Bumadizone has diverse applications across various fields:
Pharmaceutical Research: Utilized as a model compound for studying NSAID mechanisms and interactions with biological molecules.
Biological Studies: Investigated for its effects on cellular processes, particularly in modulating inflammatory pathways.
Drug Formulation Development: Employed in creating novel drug delivery systems aimed at targeted therapy for inflammatory diseases.
Analytical Chemistry: Developed methods for detecting Bumadizone at nano concentrations in pharmaceutical formulations using advanced voltammetric techniques.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bumadizone calcium is an organic calcium salt having 2-[(1,2-diphenylhydrazino)carbonyl]hexanoate as the counterion. Used (as its hemihydrate) for treatment of rheumatoid arthritis. It has a role as an antipyretic and a non-steroidal anti-inflammatory drug. It contains a bumadizone(1-).
Carbamazepine-10,11-epoxide is an epoxide and metabolite of carbamazepine. It has a role as a marine xenobiotic metabolite, a drug metabolite and an allergen. It is an epoxide, a member of ureas and a dibenzoazepine. It is functionally related to a carbamazepine.
5,7-dimethoxy-1-benzopyran-2-one is a member of coumarins. 5,7-Dimethoxycoumarin is a natural product found in Edgeworthia chrysantha, Citrus medica, and other organisms with data available.
Desipramine is a dibenzoazepine consisting of 10,11-dihydro-5H-dibenzo[b,f]azepine substituted on nitrogen with a 3-(methylamino)propyl group. It has a role as an adrenergic uptake inhibitor, a serotonin uptake inhibitor, a cholinergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, an EC 3.1.4.12 (sphingomyelin phosphodiesterase) inhibitor, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor, an antidepressant and a drug allergen. It is a dibenzoazepine and a secondary amino compound. Desipramine hydrochloride is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, desipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, desipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Secondary amine TCAs, such as desipramine and nortriptyline, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs, such as amitriptyline and doxepine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Desipramine exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine. Desipramine may be used to treat depression, neuropathic pain (unlabeled use), agitation and insomnia (unlabeled use) and attention-deficit hyperactivity disorder (unlabeled use). Desipramine is a Tricyclic Antidepressant. Desipramine is an oral tricyclic antidepressant that widely used in the therapy of depression. Desipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute cholestatic liver injury. Desipramine is an active metabolite of imipramine, a tertiary amine and a synthetic tricyclic derivative of the antidepressant. Desipramine enhances monoamine neurotransmission in certain areas of the brain by inhibiting the re-uptake of noradrenaline and serotonin at the noradrenergic and serotoninergic nerve endings, respectively. It also induces sedation through histamine 1 receptor blockage and hypotension through beta-adrenergic blockage. Desipramine hydrochloride is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, desipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, desipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Secondary amine TCAs, such as desipramine and nortriptyline, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs, such as amitriptyline and doxepine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Desipramine exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine. Desipramine may be used to treat depression, neuropathic pain (unlabeled use), agitation and insomnia (unlabeled use) and attention-deficit hyperactivity disorder (unlabeled use). A tricyclic dibenzazepine compound that potentiates neurotransmission. Desipramine selectively blocks reuptake of norepinephrine from the neural synapse, and also appears to impair serotonin transport. This compound also possesses minor anticholinergic activity, through its affinity to muscarinic receptors.
Dipyrithione is a pyridinium ion. Dipyrithione, a bactericidal and fungicidal pyrithione derivate, was formulated as Crimanex anti-dandruff shampoo, but is no longer available. It is currently used as a pesticide, and not used in any FDA approved drug products. Interestingly, dipyrithione has been studied and shown to have cytotoxic and potent broad-spectrum antitumor activity, which suggests a potential basis for an anticancer drug development. Pyrithione derivatives, such as [DB06815] and sodium pyrithione, are widely used as cosmetic preservatives and as anti-dandruff agents in shampoos. It may be combined with other ingredients, such as triclosan to serve as antifungal and antibacterial skin treatments. Dandruff is a common scalp disease affecting >40% of the world's adult population, and may be caused by fungi such as Malassezia globosa and M. restricta. Dipyrithione is a natural product found in Marsypopetalum modestum and Allium stipitatum with data available.
Epinastine is a benzazepine that is 6,11-dihydro-5H-dibenzo[b,e]azepine in which the azepine ring is fused to the e side of 4,5-dihydro-1H-imidazol-2-amine. It has a role as an anti-allergic agent, a histamine antagonist, an ophthalmology drug and a H1-receptor antagonist. It is a member of guanidines and a benzazepine. Epinastine is used for the prevention of itching associated with allergic conjunctivitis. It has a multi-action effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. Epinastine is an Adrenergic Receptor Agonist and Histamine-1 Receptor Inhibitor. The mechanism of action of epinastine is as an Adrenergic Agonist and Histamine H1 Receptor Antagonist. The physiologic effect of epinastine is by means of Decreased Histamine Release. See also: Epinastine Hydrochloride (has salt form).